6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C12H17NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of isoquinoline derivatives . The process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be further reduced to form decahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the dimethyl substitution at the 4-position differentiates it from other tetrahydroisoquinoline derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2)8-13-7-9-4-5-10(14-3)6-11(9)12/h4-6,13H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSDUEDAAQFMHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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